![molecular formula C46H58N4O6 B048423 Hematoporphyrin dicyclohexanyl ether CAS No. 119052-80-1](/img/structure/B48423.png)
Hematoporphyrin dicyclohexanyl ether
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Description
Hematoporphyrin dicyclohexanyl ether is an iron-free derivative of heme with 4 methyl groups, 2 hydroxyethyl groups, and 2 propionic acid groups attached to the pyrrole rings . Some of these photosensitizing agents are used in the phototherapy of malignant neoplasms .
Synthesis Analysis
A series of hematoporphyrin di-ethers, from methyl to hexyl, has been prepared by a generalized procedure based on the reaction of the selected carbinol with the HBr adduct of protoporphyrin, followed by hydrolysis of ester functions and chromatographic purification . The Ni/Al 2 O 3-600 showed remarkable catalytic activity for benzyl phenyl ether (α-O-4), 2-phenylethyl phenyl ether (β-O-4), and diphenyl ether (4-O-5), which were selectively converted into cyclohexanol .Chemical Reactions Analysis
The putative action mechanism in photodynamic therapy (PDT) involves serum transport of HPD to tumor tissue, localization and retention of the active constituent, generation of singlet molecular oxygen (Δ) by the action of visible light and the attack of t on the cellular targets .Mechanism of Action
Future Directions
Hematoporphyrin monomethyl ether, a related compound, has shown promising results in the treatment of port-wine stains (PWSs) and is being evaluated for use in cancer detection and therapy . The future path on the research of new photosensitizers with enhanced tumor selectivity, featuring the improvement of PDT effectiveness, has also been addressed .
properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-cyclohexyloxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N4O6/c1-25-33(17-19-43(51)52)39-24-40-34(18-20-44(53)54)26(2)36(48-40)22-41-46(30(6)56-32-15-11-8-12-16-32)28(4)38(50-41)23-42-45(27(3)37(49-42)21-35(25)47-39)29(5)55-31-13-9-7-10-14-31/h21-24,29-32,49-50H,7-20H2,1-6H3,(H,51,52)(H,53,54) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZULZLQHJGCMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC6CCCCC6)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC7CCCCC7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hematoporphyrin dicyclohexanyl ether | |
CAS RN |
119052-80-1 |
Source
|
Record name | Hematoporphyrin dicyclohexanyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119052801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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